

Diallylamine Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Diallylamine

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For researchers, scientists, and professionals in drug development, **diallylamine** hydrochloride ($C_6H_{11}N \cdot HCl$) is a crucial chemical intermediate. This guide provides an in-depth overview of its synthesis, properties, and handling, complete with detailed experimental protocols and a visual representation of its synthesis workflow.

Core Properties of Diallylamine Hydrochloride

Diallylamine hydrochloride is a white to light yellow crystalline powder.^[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_6H_{12}ClN$	[2]
Molecular Weight	133.62 g/mol	[2]
Melting Point	166-168 °C	[3]
Boiling Point	115.3 °C at 760 mmHg	[3]
pKa (of Diallylamine)	9.29	[4]
Flash Point	15.6 °C	[3]
Vapor Pressure	19.2 mmHg at 25 °C	[3]

Synthesis of Diallylamine Hydrochloride

The primary industrial synthesis of **diallylamine** involves the reaction of allyl chloride with ammonia.[5] However, a common laboratory-scale synthesis is achieved through the hydrolysis of diallylcyanamide, followed by conversion to the hydrochloride salt. This method is often preferred in a laboratory setting as it can produce a purer product with fewer side products like mono- and triallylamine.[6]

Another documented method involves the direct reaction of **diallylamine** with hydrochloric acid.

Experimental Protocols

Synthesis via Hydrolysis of Diallylcyanamide

This protocol is adapted from established procedures for the synthesis of secondary amines from cyanamides.[6]

Materials:

- Diallylcyanamide
- Sulfuric acid (H_2SO_4)
- Sodium hydroxide (NaOH)
- Potassium hydroxide (KOH), solid
- Hydrochloric acid (HCl), concentrated
- Diethyl ether
- Deionized water

Procedure:

- Hydrolysis: In a round-bottom flask equipped with a reflux condenser, a solution of sulfuric acid in water is prepared. Diallylcyanamide is added to this solution. The mixture is heated to

reflux for approximately 6 hours, during which the heterogeneous mixture will become homogeneous.[6]

- Neutralization and Extraction: After cooling to room temperature, a concentrated solution of sodium hydroxide is carefully added to the flask to neutralize the acid and liberate the free **diallylamine**. [6] The flask is then set up for distillation, and the **diallylamine** is co-distilled with water.[6]
- Isolation of **Diallylamine**: The distillate, containing **diallylamine** and water, is collected. Solid potassium hydroxide is added to the distillate to salt out the amine.[6] The separated **diallylamine** layer is then dried over fresh solid sodium hydroxide.[6]
- Purification of **Diallylamine**: The dried **diallylamine** is purified by distillation at atmospheric pressure. The fraction boiling at 108–111 °C is collected.[6]
- Formation of **Diallylamine** Hydrochloride: The purified **diallylamine** is dissolved in a suitable solvent like diethyl ether. Concentrated hydrochloric acid is then added dropwise with stirring while cooling the mixture in an ice bath. The **diallylamine** hydrochloride will precipitate as a white solid.
- Final Purification: The precipitated **diallylamine** hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Synthesis via Direct Neutralization of Diallylamine

This is a straightforward acid-base neutralization reaction.

Materials:

- **Diallylamine**
- Hydrochloric acid (HCl), concentrated
- Diethyl ether (or another suitable inert solvent)

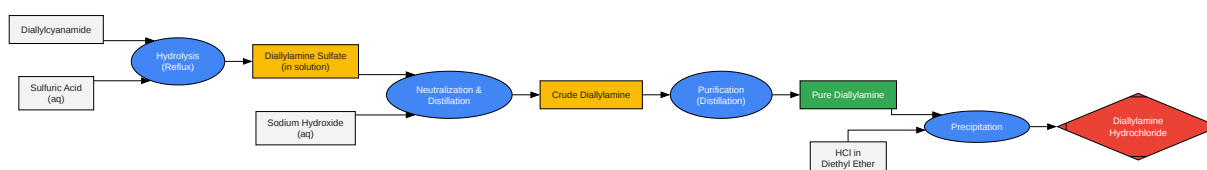
Procedure:

- Dissolve **diallylamine** in an excess of diethyl ether in a flask.

- Cool the flask in an ice bath.
- Slowly add concentrated hydrochloric acid dropwise with constant stirring. A white precipitate of **diallylamine** hydrochloride will form.
- Continue adding HCl until the solution is acidic (test with litmus paper).
- Collect the precipitate by filtration.
- Wash the solid with a small amount of cold diethyl ether.
- Dry the product under vacuum to remove any residual solvent.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **diallylamine** hydrochloride from diallylcyanamide.



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Synthesis of **Diallylamine** Hydrochloride Workflow

Spectroscopic Data

While specific peak lists are not readily available in the initial search, ^1H and ^{13}C NMR spectra for **diallylamine** hydrochloride are available for reference in various databases. It is

recommended to consult spectral databases such as SpectraBase for detailed spectral information. Generally, the ^1H NMR spectrum would be expected to show signals corresponding to the vinyl protons and the methylene protons adjacent to the nitrogen and the double bond. The ^{13}C NMR would show distinct signals for the sp^2 hybridized carbons of the allyl groups and the sp^3 hybridized carbon adjacent to the nitrogen.

Solubility and Handling

Diallylamine hydrochloride is soluble in water.[7] Lower aliphatic amines, in general, are soluble in water due to their ability to form hydrogen bonds.[7] They are also typically soluble in organic solvents like alcohol, ether, and benzene.[7] Due to its hygroscopic nature, it should be stored in a cool, dark place under an inert atmosphere.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

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